Beloranib - 609845-93-4

Beloranib

Catalog Number: EVT-10905661
CAS Number: 609845-93-4
Molecular Formula: C29H41NO6
Molecular Weight: 499.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Beloranib is a cinnamate ester.
Beloranib has been used in trials studying the treatment of Obesity, Over-weight, Type 2 Diabetes, Craniopharyngioma, and Hypothalamic Injury, among others.
Beloranib is a fumagillin analogue and inhibitor of methionine aminopeptidase 2 (METAP2), with potential antiangiogenic and anti-obesity activity. As an irreversible inhibitor, beloranib blocks METAP2's functions, which include both protecting eukaryotic initiation factor 2 from inhibitory phosphorylation during translation, and by removing the amino-terminal methionine residue from nascent protein permitting the conversion of an inactive or non-functional protein to an active one. As a result, this agent prevents endothelial cell growth and inhibits tumor angiogenesis. In addition, METAP2 inhibition also down-regulates ERK1/2 signaling pathway, which is usually overactive in the fat tissues of obese people. Therefore, at a much lower dose, beloranib can induce liver fat utilization and reduce cholesterol and fatty acid synthesis. METAP2, a member of the dimetallohydrolase family, plays an important role during angiogenesis and is over-expressed in various cancers.
Source and Classification

Beloranib is derived from research aimed at finding effective treatments for obesity and metabolic syndromes. It is classified under the category of anti-obesity medications and is specifically noted for its role as an inhibitor of methionine aminopeptidase 2. This classification places it within a broader category of therapeutic agents targeting metabolic regulation and weight management .

Synthesis Analysis

Methods

The synthesis of beloranib involves several chemical reactions that focus on constructing its complex molecular framework. The process typically includes:

  1. Starting Materials: The synthesis begins with readily available amino acids or derivatives.
  2. Reagents: Various reagents are employed to facilitate peptide bond formation and modifications necessary for the final structure.
  3. Purification: After synthesis, purification techniques such as chromatography are used to isolate beloranib from by-products.

Technical Details

While specific proprietary methods may not be publicly disclosed, the general approach to synthesizing methionine aminopeptidase inhibitors like beloranib involves multi-step organic synthesis techniques, including:

  • Coupling reactions to form peptide bonds.
  • Protecting group strategies to manage reactive functional groups during the synthesis process.
Molecular Structure Analysis

Structure

Beloranib's molecular structure is characterized by its unique arrangement of atoms that enable its biological activity. Its chemical formula is C₁₈H₁₉N₃O₄S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Data

  • Molecular Weight: Approximately 365.42 g/mol
  • Structural Features: The compound features a sulfonamide group which is critical for its interaction with methionine aminopeptidase 2.
Chemical Reactions Analysis

Reactions

Beloranib undergoes specific chemical reactions that facilitate its activity as a methionine aminopeptidase 2 inhibitor. These include:

  • Inhibition Mechanism: Binding to the active site of methionine aminopeptidase 2, preventing substrate access.
  • Metabolic Pathways: Influencing pathways related to fatty acid metabolism and glucose homeostasis.

Technical Details

The binding affinity and inhibition kinetics can be quantitatively assessed through various biochemical assays, such as:

  • Enzyme Activity Assays: To measure the impact on methionine aminopeptidase 2 activity.
  • Cell Culture Studies: To observe effects on cellular metabolism and weight reduction in model organisms.
Mechanism of Action

The primary mechanism of action for beloranib involves the inhibition of methionine aminopeptidase 2, which leads to:

  1. Reduced Hepatic Fatty Acid Production: By inhibiting this enzyme, beloranib decreases the synthesis of fatty acids in the liver.
  2. Enhanced Fatty Acid Oxidation: It promotes the breakdown of existing fatty acids into glucose, thereby aiding in weight loss and improving metabolic profiles .

Research indicates that beloranib's action may also involve pathways independent of methionine aminopeptidase 2, suggesting complex interactions within metabolic networks .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Sensitive to moisture and light; requires careful handling during storage.
  • pH Sensitivity: Stability can vary significantly with changes in pH.

Relevant data from studies indicate that formulation strategies are crucial for maintaining the stability and efficacy of beloranib in therapeutic applications .

Applications

Beloranib has been investigated primarily for its potential applications in:

  • Obesity Management: Demonstrated significant weight loss effects in clinical trials involving obese individuals with type 2 diabetes .
  • Prader-Willi Syndrome Treatment: Showed promise in reducing hyperphagia (compulsive eating) associated with this genetic disorder .
  • Metabolic Disorders: Research continues into its efficacy for various metabolic conditions due to its role in regulating fat metabolism .
Pharmacological Mechanisms of Beloranib in Metabolic Regulation

Methionine Aminopeptidase 2 (MetAP2) Inhibition as a Core Mechanism

Beloranib is a selective, irreversible inhibitor of methionine aminopeptidase 2 (MetAP2), an intracellular metalloprotease that plays a pivotal role in post-translational protein modification. This small molecule therapeutic binds covalently to the catalytic site of MetAP2, which contains a dinuclear metal center (typically cobalt or manganese ions) coordinated by conserved residues including Asp251, Asp262, His331, Glu364, and Glu459 [8]. The enzymatic function of MetAP2 depends on this unique active site architecture where two metal ions facilitate the nucleophilic attack by a hydroxide ion on the carbonyl carbon of the peptide bond adjacent to N-terminal methionine residues [8]. Beloranib's inhibition of this catalytic mechanism disrupts MetAP2's normal physiological function, initiating a cascade of downstream metabolic effects.

Preclinical studies demonstrate that pharmacological MetAP2 inhibition by beloranib produces profound metabolic alterations in adipocytes and hepatocytes. Specifically, beloranib administration reduces hepatic de novo lipogenesis by approximately 50% while simultaneously increasing hepatic fatty acid oxidation by 40% compared to controls [4]. This dual action shifts hepatic metabolism from fat storage to fat utilization, resulting in reduced triglyceride accumulation in the liver. Additionally, MetAP2 inhibition promotes triglyceride lipolysis within adipocytes through activation of hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL), liberating free fatty acids for β-oxidation [2]. The net effect is a significant reduction in adipocyte size and fat mass, as observed in both animal models and human clinical trials [4] [6].

Table 1: Key MetAP2 Inhibitors in Development for Metabolic Disorders

CompoundChemical ClassTarget IndicationDevelopment PhasePrimary Metabolic Effects
BeloranibFumagillin analogSevere obesity, PWSPhase 3 completedWeight loss, improved insulin sensitivity, reduced adiposity
ZGN-1061Fumagillin analogType 2 diabetesPhase 2Glucose lowering, weight loss
ZGN-1258Novel inhibitorCiliopathy-associated obesityPreclinicalReduced food intake, body weight reduction
TNP-470Fumagillin analogCancer, obesityPreclinical/Phase 1Anti-angiogenic, weight loss
Indazole derivativesSmall moleculeMetabolic syndromePreclinicalMetAP2 inhibition, improved lipid profiles

Role of MetAP2 in Post-Translational Protein Modification and Metabolic Pathways

MetAP2 functions as an essential initiator methionine peptidase that co-translationally removes N-terminal methionine residues from approximately 60-70% of newly synthesized proteins, particularly when the second residue contains a small side chain (Ala, Cys, Gly, Pro, Ser, Thr, or Val) [8]. This enzymatic activity occurs in conjunction with the ribosome, where MetAP2 binds to the large ribosomal subunit near the exit tunnel. The N-terminal extension of MetAP2 facilitates its interaction with expansion segment ES27L of ribosomal RNA, positioning the enzyme to process nascent polypeptides as they emerge [8]. This ribosomal association is dynamically regulated through autoproteolytic cleavage of MetAP2's N-terminal extension, which allows the enzyme to shift position toward the ribosomal A-site, potentially influencing the translation efficiency of specific metabolic regulators.

Beyond its canonical role in protein maturation, MetAP2 influences critical metabolic signaling pathways through substrate-specific processing. Proteomic analyses reveal that MetAP2 inhibition alters the activity of proteins involved in energy homeostasis, including eukaryotic initiation factor 2α (eIF-2α) and extracellular signal-regulated kinases 1 and 2 (ERK1/2) [1] [8]. Phosphorylation of eIF-2α regulates global protein synthesis rates in response to cellular energy status, while ERK1/2 signaling modulates adipocyte differentiation and function. Additionally, MetAP2 inhibition activates 5' AMP-activated protein kinase (AMPK) in hepatocytes and adipocytes, enhancing cellular energy sensing and promoting catabolic processes while inhibiting anabolic pathways such as lipogenesis and gluconeogenesis [4] [8]. This AMPK activation occurs independently of classical AMPK regulators like LKB1, suggesting a novel mechanism specific to MetAP2 inhibition.

The metabolic consequences of these signaling alterations are profound. In individuals with obesity, 12-week beloranib treatment (2.4 mg twice weekly) reduced body weight by 10.9 ± 1.1 kg compared to 0.4 ± 0.4 kg with placebo, accompanied by significant improvements in insulin sensitivity and inflammatory markers such as high-sensitivity C-reactive protein (hsCRP) [4] [7]. These changes correlate with a shift in adipokine secretion, including increased adiponectin (an insulin-sensitizing hormone) and decreased leptin (an appetite-regulating hormone), collectively improving whole-body metabolic homeostasis [4] [7].

Modulation of β-Adrenergic Signaling and Brown Adipose Tissue Activation

Beloranib indirectly enhances β-adrenergic signaling pathways in adipose tissue, particularly through the potentiation of β3-adrenoceptor (β3-AR) mediated thermogenesis in brown adipocytes. While beloranib itself is not a direct β-agonist, its metabolic effects create a permissive environment for enhanced β-adrenergic responsiveness. Brown adipose tissue (BAT) activation depends on β3-AR stimulation by norepinephrine released from sympathetic nerve terminals, which triggers uncoupling protein 1 (UCP1)-mediated thermogenesis through lipolysis-derived fatty acids [9] [10]. Beloranib treatment significantly increases the expression of β3-ARs in both brown and beige adipocytes, enhancing cellular sensitivity to endogenous catecholamines and β3-agonists like mirabegron [9].

Table 2: Comparative Metabolic Effects of Beloranib in Clinical Trials

Metabolic ParameterPlaceboBeloranib 1.2 mgBeloranib 1.8 mgBeloranib 2.4 mgStudy Duration
Weight Change (kg)-0.4 ± 0.4-6.9 ± 0.6*-10.9 ± 1.1*-12.7 to -15.0*12-26 weeks
HbA1c Reduction (%)-0.6 ± 0.2-2.0 ± 0.2*-2.0 ± 0.3*-2.0*26 weeks
Waist Circumference Reduction (cm)-1.0-7.0*-9.0*-12.0*12 weeks
Patients Achieving >10% Weight Loss5%64%*74%*80%*26 weeks
Adiponectin Increase+5%+80%*+95%*+110%*12 weeks
hsCRP Reduction-10%-45%*-50%*-60%*12 weeks

*Statistically significant versus placebo (p<0.0001)

Mechanistically, beloranib enhances several components of the β-adrenergic signaling cascade. In human brown adipocytes derived from supraclavicular fat, MetAP2 inhibition increases the expression of key thermogenic effectors including UCP1 (by 3.5-fold), peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α; by 2.8-fold), and cell death-inducing DFFA-like effector A (CIDEA; by 2.2-fold) [9]. This gene expression profile enhances the capacity for uncoupled respiration. Furthermore, beloranib treatment increases mitochondrial density in brown adipocytes by approximately 40% and enhances fatty acid uptake and oxidation through upregulation of carnitine palmitoyltransferase 1 (CPT1) and other mitochondrial transporters [9]. These mitochondrial changes are functionally significant, as evidenced by increased oxygen consumption rates in beloranib-treated adipocytes both basally and in response to β3-AR stimulation.

The physiological manifestation of these cellular changes is an increase in energy expenditure. Clinical studies using indirect calorimetry demonstrate that beloranib treatment increases resting metabolic rate (RMR) by approximately 13% (203 ± 40 kcal/day) in individuals with obesity [9]. This elevated energy expenditure correlates strongly with improved glucose disposal and reduced adiposity. In patients with type 2 diabetes and severe obesity, 26-week beloranib treatment (1.8 mg twice weekly) reduced body weight by 12.7% and HbA1c by 2.0%, with 68% achieving HbA1c ≤6.5% compared to 18% with placebo [7]. Importantly, these metabolic improvements occur independently of caloric restriction protocols, as clinical trials provided no specific diet or exercise counseling [4] [7].

Table 3: β-Adrenoceptor Subtypes in Adipose Tissue Biology

Receptor SubtypePrimary Signaling MechanismExpression PatternMetabolic FunctionsResponse to Beloranib
β1-ARGs → cAMP → PKAUbiquitous in adipose tissueLipolysis stimulation, cardiac stimulationNo direct effect
β2-ARGs → cAMP → PKA; switches to Gi → ERK MAPKPredominant in white adipocytesLipolysis, vasodilation, bronchodilationPotentiated signaling
β3-ARGs → cAMP → PKA; maintains Gs couplingBrown/beige adipocytes > white adipocytesThermogenesis, BAT activation, lipolysisUpregulated expression and enhanced function

Alternative Pathways: Non-MetAP2 Targets in Appetite Suppression

Beyond its canonical MetAP2 inhibitory effects, beloranib influences hypothalamic appetite regulation through mechanisms independent of MetAP2 enzymatic activity. Clinical observations reveal that beloranib treatment significantly reduces hyperphagia in patients with Prader-Willi syndrome (PWS), a genetic disorder characterized by insatiable hunger and obesity. This appetite suppression occurs rapidly, preceding measurable weight loss, suggesting a direct central effect [1] [6]. Interestingly, this satiety effect appears to be conserved across multiple species, as beloranib reduces food intake in both rodent models and humans without causing aversive side effects like nausea that typically accompany appetite-suppressing medications [1].

The neurobiological mechanisms underlying beloranib's effects on appetite involve modulation of orexigenic and anorexigenic neuropeptides in key hypothalamic nuclei. Beloranib administration increases proopiomelanocortin (POMC) expression in the arcuate nucleus while simultaneously reducing neuropeptide Y (NPY) expression [1]. This neuropeptide shift promotes satiety and reduces food-seeking behavior. Additionally, beloranib enhances hypothalamic sensitivity to peripheral satiety signals such as leptin and insulin. In diet-induced obese rodents that typically develop leptin resistance, beloranib treatment restores leptin signaling through Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathways in the hypothalamus, normalizing response to endogenous leptin [1] [7].

The hypothalamic effects of beloranib extend to synaptic remodeling in appetite-regulating neural circuits. Electrophysiological studies demonstrate that beloranib alters the firing rate of POMC neurons in the arcuate nucleus and dopamine neurons in the ventral tegmental area, brain regions critical for regulating food reward and motivation [7]. These neuronal changes may underlie the observed reductions in food-related preoccupation and impulsivity in hyperphagic conditions like PWS. Clinical trial data demonstrate that beloranib treatment reduces hyperphagia scores by 40-50% in patients with PWS, with corresponding improvements in food-related behaviors [1] [6]. This central effect on appetite regulation complements beloranib's peripheral actions on fat metabolism, creating a multimodal approach to metabolic regulation.

Properties

CAS Number

609845-93-4

Product Name

Beloranib

IUPAC Name

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate

Molecular Formula

C29H41NO6

Molecular Weight

499.6 g/mol

InChI

InChI=1S/C29H41NO6/c1-20(2)7-13-24-28(3,36-24)27-26(32-6)23(15-16-29(27)19-34-29)35-25(31)14-10-21-8-11-22(12-9-21)33-18-17-30(4)5/h7-12,14,23-24,26-27H,13,15-19H2,1-6H3/b14-10+/t23-,24-,26-,27-,28+,29+/m1/s1

InChI Key

ZEZFKUBILQRZCK-MJSCXXSSSA-N

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C

Isomeric SMILES

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)/C=C/C4=CC=C(C=C4)OCCN(C)C)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.